N-benzyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide
Description
N-benzyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a benzyl group, a hydroxyquinoline moiety, and a nicotinamide group
Properties
IUPAC Name |
N-benzyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-17-9-10-19-13-21(23(28)26-22(19)12-17)16-27(15-18-6-3-2-4-7-18)24(29)20-8-5-11-25-14-20/h2-14H,15-16H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZLWVZRTLRGES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(CC3=CC=CC=C3)C(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the hydroxyquinoline moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzyl group: Benzylation can be performed using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Coupling with nicotinamide: The final step involves coupling the hydroxyquinoline derivative with nicotinamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The compound can be reduced to form different derivatives using reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (hydrogen peroxide) under acidic or basic conditions.
Reduction: NaBH4 or LiAlH4 in solvents like ethanol or ether.
Substitution: Benzyl halides, alkyl halides, or other electrophiles in the presence of bases like NaOH (sodium hydroxide) or K2CO3 (potassium carbonate).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline ketones or aldehydes, while reduction can produce various hydroquinoline derivatives.
Scientific Research Applications
N-benzyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The hydroxyquinoline moiety can chelate metal ions, affecting enzymatic activities and cellular processes. The nicotinamide group may interact with NAD+ (nicotinamide adenine dinucleotide) dependent enzymes, influencing metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-[(2-hydroxy-3-quinolinyl)methyl]nicotinamide
- N-benzyl-N-[(7-methyl-3-quinolinyl)methyl]nicotinamide
- N-benzyl-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]benzamide
Uniqueness
N-benzyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide is unique due to the presence of both a hydroxyquinoline and a nicotinamide group, which confer distinct chemical reactivity and biological activity
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
